3-[(Oxan-4-yl)amino]propan-1-ol 3-[(Oxan-4-yl)amino]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18287741
InChI: InChI=1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2
SMILES:
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

3-[(Oxan-4-yl)amino]propan-1-ol

CAS No.:

Cat. No.: VC18287741

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

3-[(Oxan-4-yl)amino]propan-1-ol -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name 3-(oxan-4-ylamino)propan-1-ol
Standard InChI InChI=1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2
Standard InChI Key HZTDXBCIFQPDQA-UHFFFAOYSA-N
Canonical SMILES C1COCCC1NCCCO

Introduction

3-[(Oxan-4-yl)amino]propan-1-ol, also known as 3-(tetrahydro-2H-pyran-4-ylamino)-1-propanol, is an organic compound with the molecular formula C8H17NO2. It features a tetrahydropyran ring linked to a propanol backbone through an amino group, imparting unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

InChI Code and Key

The InChI code for 3-[(Oxan-4-yl)amino]propan-1-ol is 1S/C8H17NO2/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2, with an InChI key of HZTDXBCIFQPDQA-UHFFFAOYSA-N .

Synthesis and Preparation

The synthesis of 3-[(Oxan-4-yl)amino]propan-1-ol typically involves the reaction of oxan-4-yl derivatives with amino alcohols under controlled conditions. Common methods include the use of solvents like ethanol or methanol, with catalysts such as sodium hydroxide. The reaction conditions often involve heating to ensure complete conversion.

Industrial Scale Synthesis

On an industrial scale, continuous flow reactors are employed to enhance control over reaction parameters and improve yields. Advanced purification techniques, such as distillation and crystallization, ensure high-purity products suitable for various applications.

Biological Activity and Potential Applications

Research into the biological activity of 3-[(Oxan-4-yl)amino]propan-1-ol suggests potential interactions with biomolecules, including enzymes and receptors. The presence of both an amino group and a hydroxyl group allows for hydrogen bonding with biological macromolecules, potentially influencing enzymatic activities or receptor interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[(Oxan-4-yl)amino]propan-1-ol. Here is a comparison table highlighting some of these compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(oxan-4-yl)propan-1-olC8H17NO2Contains an additional hydroxyl group
3-Amino-(oxan-4-ylic) propanolC8H17NO2Lacks the tetrahydropyran ring
2-Amino-(tetrahydro-pyran) propanolC8H17NODifferent ring structure impacting reactivity
3-Amino-(1-hydroxyethyl)-propanolC6H13NO2Shorter carbon chain affecting solubility

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